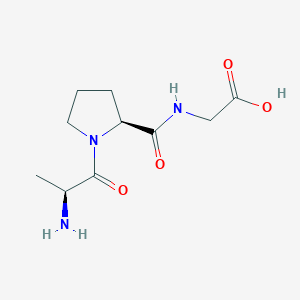
H-Ala-Pro-Gly-OH
Vue d'ensemble
Description
The compound H-Ala-pro-gly-OH is a tripeptide consisting of the amino acids alanine, proline, and glycine Tripeptides are short chains of three amino acids linked by peptide bonds
Applications De Recherche Scientifique
H-Ala-pro-gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.
Mécanisme D'action
Target of Action
The primary target of the compound H-Ala-Pro-Gly-OH, also known as Ala-Pro-Gly tripeptide, is the enzyme protocollagen proline hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a major component of connective tissues in animals .
Mode of Action
The interaction of this compound with protocollagen proline hydroxylase is complex. The tripeptide acts as a substrate for the enzyme, participating in the hydroxylation of proline residues in the X-Pro-Gly sequence, where X is any amino acid . This hydroxylation is a key step in the stabilization of the collagen triple helix .
Biochemical Pathways
The action of this compound affects the collagen biosynthesis pathway. Specifically, it influences the hydroxylation of proline residues, a critical post-translational modification in the formation of stable collagen molecules . The downstream effects include the enhanced formation and stability of collagen triple helices, contributing to the structural integrity of connective tissues .
Result of Action
The molecular effect of this compound action is the increased hydroxylation of proline residues in collagen, leading to the formation of hydroxyproline . This modification enhances the stability of the collagen triple helix. At the cellular level, this can lead to increased production and secretion of stable collagen molecules, potentially enhancing the integrity and function of connective tissues .
Analyse Biochimique
Biochemical Properties
H-Ala-pro-gly-OH: plays a crucial role in biochemical reactions, particularly in the synthesis and modification of collagen. It serves as a substrate for protocollagen proline hydroxylase, an enzyme responsible for the hydroxylation of proline residues in collagen . This hydroxylation is essential for the stability and function of collagen fibers. The interaction between This compound and protocollagen proline hydroxylase involves the binding of the tripeptide to the enzyme’s active site, facilitating the hydroxylation process. Additionally, This compound can act as an inhibitor for certain enzymes, such as dipeptidyl peptidase IV (DPP IV), which plays a role in the degradation of incretin hormones .
Cellular Effects
This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fibroblasts, this tripeptide has been shown to promote collagen synthesis, thereby enhancing the structural integrity of the extracellular matrix . It also affects cell signaling pathways involved in cell proliferation and differentiation. For example, This compound can modulate the activity of signaling molecules such as transforming growth factor-beta (TGF-β), which is known to regulate collagen production and other cellular functions. Furthermore, the tripeptide can impact gene expression by influencing the transcription of genes involved in collagen synthesis and other metabolic processes.
Molecular Mechanism
The molecular mechanism of This compound involves its interaction with various biomolecules, leading to enzyme activation or inhibition and changes in gene expression. The tripeptide binds to the active site of protocollagen proline hydroxylase, facilitating the hydroxylation of proline residues in collagen . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, This compound can inhibit the activity of dipeptidyl peptidase IV (DPP IV) by binding to its active site, thereby preventing the degradation of incretin hormones . These interactions highlight the tripeptide’s role in regulating enzymatic activity and influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability, degradation, and long-term impact on cellular function. The tripeptide is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Studies have shown that This compound can maintain its activity for several hours in vitro, allowing for sustained effects on collagen synthesis and other cellular processes . Long-term exposure to This compound in cell culture models has demonstrated its ability to enhance collagen production and improve the structural integrity of the extracellular matrix.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the tripeptide can promote collagen synthesis and improve tissue repair without causing adverse effects . At high doses, This compound may exhibit toxic effects, including disruption of cellular function and induction of apoptosis. Studies in animal models have identified threshold doses at which the tripeptide’s beneficial effects are maximized while minimizing potential toxicity. These findings underscore the importance of optimizing dosage regimens for therapeutic applications of This compound .
Metabolic Pathways
This compound: is involved in several metabolic pathways, including collagen synthesis and degradation. The tripeptide serves as a substrate for protocollagen proline hydroxylase, which hydroxylates proline residues in collagen . This modification is essential for the stability and function of collagen fibers. Additionally, This compound can interact with other enzymes and cofactors involved in collagen metabolism, influencing metabolic flux and metabolite levels. The tripeptide’s role in these pathways highlights its importance in maintaining the structural integrity of the extracellular matrix.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. The tripeptide can be taken up by cells via specific transporters or endocytosis, allowing it to reach its target sites within the cell . Once inside the cell, This compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the tripeptide’s activity and function, as they determine its availability and concentration at the site of action.
Subcellular Localization
The subcellular localization of This compound is essential for its activity and function. The tripeptide can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, This compound may be localized to the endoplasmic reticulum, where it interacts with protocollagen proline hydroxylase to facilitate collagen synthesis. The tripeptide’s localization to specific subcellular compartments ensures its effective participation in biochemical reactions and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-pro-gly-OH typically involves the stepwise coupling of the amino acids alanine, proline, and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or Oxyma Pure.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, solution-phase synthesis methods may be employed for large-scale production, where the peptide is synthesized in solution rather than on a solid support.
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-pro-gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys-Ala-Val-Gly-OH: A lysine-containing tetrapeptide with immunoactive properties.
H-Ala-Cma-Phe-Gly-OH: A cyclic tetrapeptide with unique conformational properties.
H-β-Ala-Pro-Dab-NHBzl: A tripeptide used in cosmetic formulations for its anti-wrinkle effects.
Uniqueness
H-Ala-pro-gly-OH is unique due to its specific sequence of alanine, proline, and glycine, which imparts distinct structural and functional properties. Its small size and simple synthesis make it an ideal model for studying peptide behavior and interactions.
Propriétés
IUPAC Name |
2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTHTQWIQKEDEH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


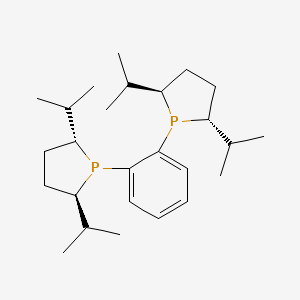

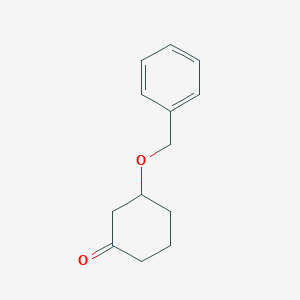
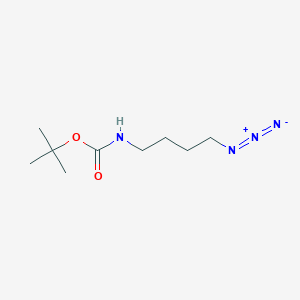
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
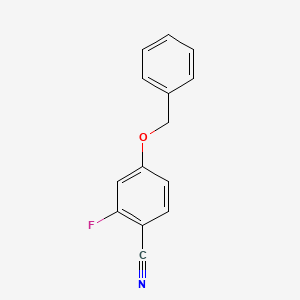
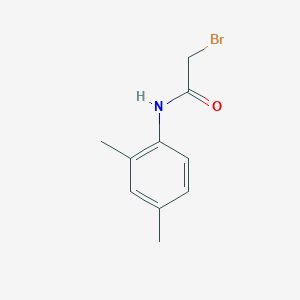
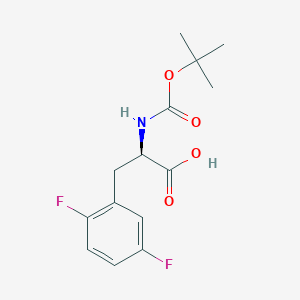
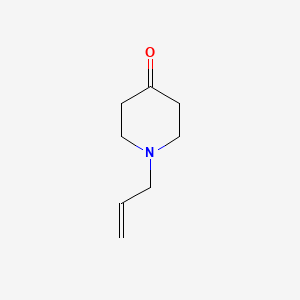
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
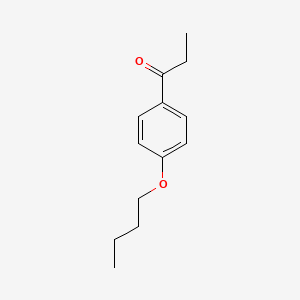

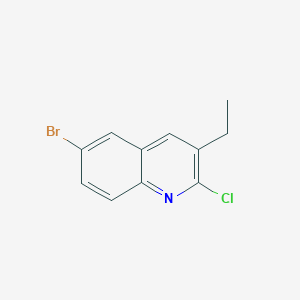
![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
